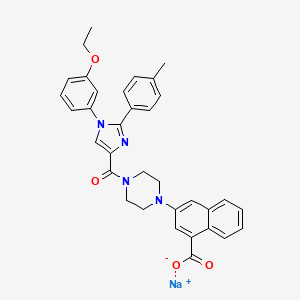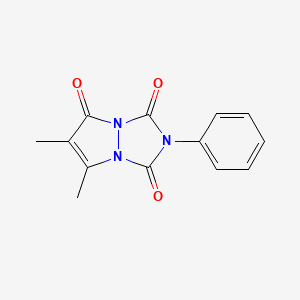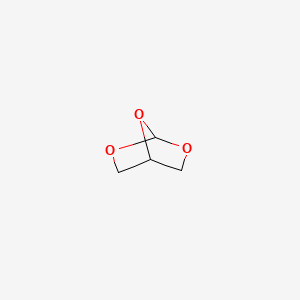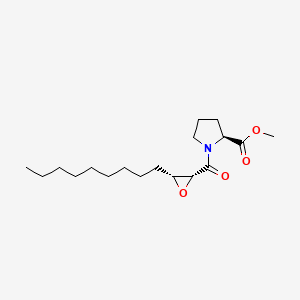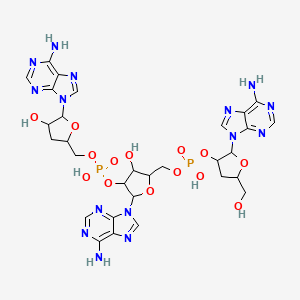
Cordycepin, adenosine, cordycepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the Cordyceps genus of fungi. It is structurally similar to adenosine, differing only by the absence of an oxygen atom at the 3’ position of its ribose sugar. Cordycepin has been recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through various chemical reactions. One common method involves converting the 3’-hydroxyl group of adenosine to an iodide group, followed by dehalogenation to yield cordycepin. Another method involves a series of steps including 5’-OH protection, esterification, O-tosyl group removal, and deprotection. The overall yield of cordycepin from adenosine can reach up to 36% .
Industrial Production Methods: Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of liquid and solid fermentation conditions, as well as genetic modifications of C. militaris, have been employed to enhance cordycepin production. Additionally, methods for the separation and purification of cordycepin from fermentation broths have been developed .
Análisis De Reacciones Químicas
Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the removal of the 3’-hydroxyl group via the Barton-McCombie reaction is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of cordycepin include iodide reagents for halogenation and lithium aluminum hydride (LiAlH4) for reduction. The reactions typically occur under controlled conditions to ensure high yield and purity .
Major Products: The major product formed from these reactions is cordycepin itself, which can be further utilized in various biological and medicinal applications .
Aplicaciones Científicas De Investigación
Cordycepin has been extensively studied for its potential therapeutic applications. In chemistry , it serves as a valuable tool for studying nucleoside analogs and their interactions with enzymes. In biology , cordycepin is used to investigate cellular processes such as RNA synthesis and signal transduction. In medicine , it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, cordycepin exhibits anti-inflammatory and immunomodulatory properties, making it a potential treatment for inflammatory diseases .
Mecanismo De Acción
Cordycepin is structurally similar to adenosine but lacks the 3’-hydroxyl group. This structural difference is responsible for its unique biological activities. Similar compounds include other nucleoside analogs such as 2’-deoxyadenosine and 3’-deoxyuridine. cordycepin’s ability to interfere with RNA synthesis and modulate key signaling pathways distinguishes it from these analogs .
Comparación Con Compuestos Similares
- Adenosine
- 2’-Deoxyadenosine
- 3’-Deoxyuridine
Cordycepin’s unique properties and wide range of biological activities make it a compound of significant interest in scientific research and therapeutic development.
Propiedades
Número CAS |
125207-77-4 |
|---|---|
Fórmula molecular |
C30H37N15O14P2 |
Peso molecular |
893.7 g/mol |
Nombre IUPAC |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-13(56-28)4-53-61(51,52)59-21-20(48)16(57-30(21)45-11-42-19-24(33)36-8-39-27(19)45)5-54-60(49,50)58-15-2-12(3-46)55-29(15)44-10-41-18-23(32)35-7-38-26(18)44/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
Clave InChI |
ISOCSPMOJFLOCU-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)




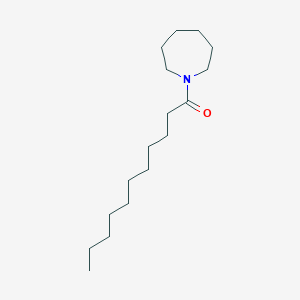
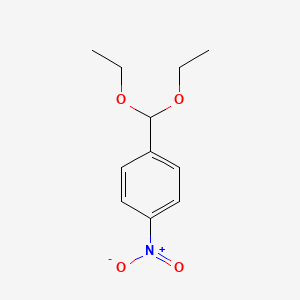
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
